molecular formula C43H74NO7P B1234898 GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Cat. No. B1234898
M. Wt: 748 g/mol
InChI Key: WVGALBKSWOUIEZ-XNHMFJFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), also known as phophatidylethanolamine(16:0/22:6) or GPEtn(16:0P/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), belongs to the class of organic compounds known as 1-(1z-alkenyl), 2-acylglycerophosphoethanolamines. These are glycerophosphoethanolamines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one 1Z-alkenyl chain attached through an ether linkage at the O1-position. Thus, PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
1-(1Z-hexadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine is a 1-(alk-1-enyl)-2-acyl-sn-glycero-3-phosphoethanolamine in which the alkyl and the acyl groups at positions 1 and 2 are specified as (1Z)-hexadecenyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It has a role as a mouse metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a tautomer of a 1-(1Z-hexadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine zwitterion.

Scientific Research Applications

Metabolic Biomarkers in Lung Carcinoma Development

In a study by Wu, Chen, Li, and Liu (2018), GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified as a dysregulated metabolite in the plasma of mice during lung carcinoma development. This metabolite was involved in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid, indicating its potential as a diagnostic biomarker for lung carcinoma (Wu, Chen, Li, & Liu, 2018).

Novel Polyunsaturated Fatty Acids in Marine Algae

Research by Mikhailova et al. (1995) discovered novel polyunsaturated fatty acids, including GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), in the green macroalga Anadyomene stellata. These findings contribute to the understanding of marine biochemistry and the potential applications of these unique fatty acids (Mikhailova et al., 1995).

Intervention in Lung Carcinoma with Traditional Chinese Medicine

Wu et al. (2018) identified GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as a key metabolite in the therapeutic mechanism of Qi-Yu-San-Long Decoction, a traditional Chinese medicine formula used in lung carcinoma treatment. The metabolomics method used in this study provided insights into the intervention mechanism of the formula (Wu et al., 2018).

Effects on Scapharca subcrenata in Varying Salinity

In a study by Zhang, Li, Liu, and Gao (2020), GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified as a differentially expressed metabolic marker in the ark shell Scapharca subcrenata in response to a sudden drop in salinity. This research contributes to the understanding of marine organism responses to environmental changes (Zhang, Li, Liu, & Gao, 2020).

Metabolic Biomarkers in CNS Demyelination Disorders

Zhao et al. (2021) explored the metabolic mechanisms of demyelination in multiple sclerosis (MS) and identified GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as a potential biomarker. This research aids in understanding and potentially diagnosing CNS demyelination disorders (Zhao et al., 2021).

properties

Molecular Formula

C43H74NO7P

Molecular Weight

748 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C43H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35-/t42-/m1/s1

InChI Key

WVGALBKSWOUIEZ-XNHMFJFDSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

SMILES

CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Canonical SMILES

CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
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GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
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GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
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Reactant of Route 5
GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Reactant of Route 6
GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

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